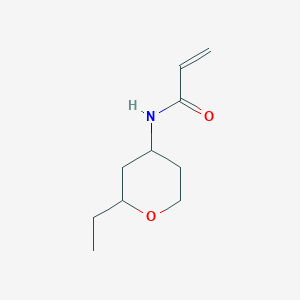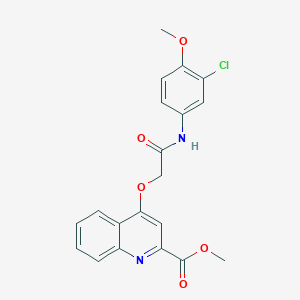
N-(3-ethoxypropyl)-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, also known as EPPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. EPPQ is a small molecule that targets specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Compounds like Metoclopramide have been studied for their pharmacological properties and clinical use, particularly in gastrointestinal diagnostics and treatment. Such compounds assist in radiological identification of lesions, facilitate intubation and biopsy, and ease emergency endoscopy in upper gastrointestinal hemorrhage. They are also studied for reducing post-operative vomiting, radiation sickness, and for ameliorating drug-induced vomiting (Pinder et al., 2012).
Biodegradation and Environmental Effects
Research on the biodegradation and environmental fate of compounds like Ethyl tert-butyl ether (ETBE) in soil and groundwater has been conducted to understand their impact and degradation mechanisms. Such studies focus on the ability of microorganisms to degrade these compounds aerobically or through co-metabolism, offering insights into potential environmental impacts and bioremediation strategies (Thornton et al., 2020).
Antimicrobial Agents
Compounds with benzofuran scaffolds have been explored for their antimicrobial properties. These studies focus on developing new therapeutic agents to combat antibiotic resistance. Benzofuran derivatives, due to their wide range of biological and pharmacological applications, have been of particular interest in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Propriétés
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-17-8-7-12(9-14(17)21)22-19(24)11-28-18-10-16(20(25)27-2)23-15-6-4-3-5-13(15)18/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVAVDUYPWEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2773651.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide](/img/structure/B2773652.png)
![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)
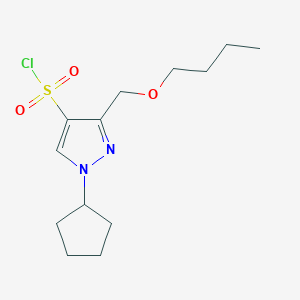
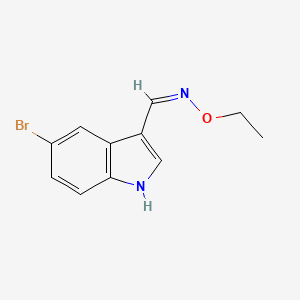
![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)
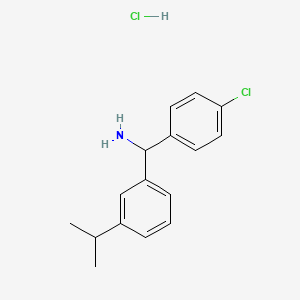
![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2773664.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773665.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B2773668.png)
![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)
